molecular formula C19H22N4O B4056153 N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine

N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine

Cat. No.: B4056153
M. Wt: 322.4 g/mol
InChI Key: UNPZMZHOZOLKRT-UHFFFAOYSA-N
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Description

N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17936134 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods for the regiospecific synthesis of imidazo[1,2-a]pyrimidines, demonstrating the chemical's versatility and potential for customization in laboratory settings. Katritzky et al. (2003) showcased a one-pot approach yielding imidazo[1,2-a]pyrimidines with 35-92% efficiency, emphasizing the adaptability of this chemical scaffold for various synthetic applications (Katritzky, Xu, & Tu, 2003).

Biological Activity

The antimicrobial properties of compounds structurally related to N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine have been explored, with some derivatives showing promising activity. A study by Ch (2022) found that certain pyrimidin-2-yl derivatives exhibit antimicrobial action, highlighting the potential of this chemical class for pharmaceutical applications (Ch, 2022).

Catalysis and Reaction Mechanisms

Research by Nag et al. (2008) on the facile synthesis of imidazo[1,2-a]pyrimidin-7-ylamines from allylamine derivatives illustrates the compound's role in novel reaction mechanisms and catalysis. This study provides insight into the chemical's utility in streamlining synthetic pathways for complex heterocyclic compounds (Nag, Mishra, & Batra, 2008).

Nucleic Acid Interactions

The interaction of Cu(II) complexes with DNA, involving derivatives of imidazo[1,2-a]pyrimidines, has been studied for its implications in molecular biology and potential therapeutic applications. Kumar et al. (2012) investigated these complexes for their DNA binding, nuclease activity, and cytotoxicity, contributing to our understanding of how these compounds interact with genetic material and their potential use in gene therapy or as anticancer agents (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Advanced Materials and Sensors

The optical properties of imidazo[1,2-a]pyrimidine derivatives and their application as selective fluorescent sensors highlight the compound's utility beyond biological activity. Rawat and Rawat (2018) demonstrated that certain derivatives can act as fluorescent sensors for zinc ion, underscoring the potential of these compounds in environmental monitoring and chemical sensing (Rawat & Rawat, 2018).

Properties

IUPAC Name

N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-11-24-18-8-6-5-7-17(18)15-22(4-2)13-16-12-21-19-20-9-10-23(19)14-16/h3,5-10,12,14H,1,4,11,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZMZHOZOLKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OCC=C)CC2=CN3C=CN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.